molecular formula C14H16I2N2 B3326049 4,4'-(ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide CAS No. 22919-72-8

4,4'-(ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide

Cat. No.: B3326049
CAS No.: 22919-72-8
M. Wt: 466.10 g/mol
InChI Key: PHOXCFGWETZYGT-UHFFFAOYSA-L
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Description

4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide is a chemical compound known for its unique structure and properties It consists of two 1-methylpyridin-1-ium units connected by an ethene-1,2-diyl bridge, with iodide ions as counterions

Preparation Methods

The synthesis of 4,4’-(ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide typically involves the reaction of 4,4’-bipyridine with methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene to form the final product. The reaction conditions often include the use of dry solvents and inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the iodide ions are replaced by other anions or functional groups.

Scientific Research Applications

4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide has several scientific research applications:

Comparison with Similar Compounds

4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide can be compared with other similar compounds, such as:

    4,4’-(Ethene-1,2-diyl)diphenol: This compound has a similar ethene-1,2-diyl bridge but different functional groups, leading to distinct chemical and biological properties.

    4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): The presence of methoxy groups in this compound results in different reactivity and applications.

    4,4’-(Ethene-1,2-diyl)bis(2,6-dimethoxyphenol):

Properties

IUPAC Name

1-methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;diiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2HI/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14;;/h3-12H,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOXCFGWETZYGT-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80780954
Record name 4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80780954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22919-72-8
Record name 4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80780954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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